molecular formula C12H24BrNO B14265885 8-bromo-N,N-diethyloctanamide CAS No. 188969-66-6

8-bromo-N,N-diethyloctanamide

Cat. No.: B14265885
CAS No.: 188969-66-6
M. Wt: 278.23 g/mol
InChI Key: OTALUMUICAGKKH-UHFFFAOYSA-N
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Description

8-Bromo-N,N-diethyloctanamide is an organic compound with the molecular formula C12H24BrNO. It is a derivative of octanamide, where the octanamide chain is substituted with a bromine atom at the 8th position and two ethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N,N-diethyloctanamide typically involves the bromination of N,N-diethyloctanamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or a peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N,N-diethyloctanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-N,N-diethyloctanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-N,N-diethyloctanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-N,N-diethyloctanamide is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity compared to its non-brominated counterparts .

Properties

CAS No.

188969-66-6

Molecular Formula

C12H24BrNO

Molecular Weight

278.23 g/mol

IUPAC Name

8-bromo-N,N-diethyloctanamide

InChI

InChI=1S/C12H24BrNO/c1-3-14(4-2)12(15)10-8-6-5-7-9-11-13/h3-11H2,1-2H3

InChI Key

OTALUMUICAGKKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCCCCBr

Origin of Product

United States

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